(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.0^{1,14.0^{2,7]octadeca-2,4,6,14-tetraene
説明
This compound belongs to a class of complex polycyclic alkaloids characterized by a tetracyclic framework with fused azabicyclic and aromatic moieties. Its structure features three methoxy groups at positions 4, 5, and 17, along with an aza bridge at position 11.
特性
IUPAC Name |
4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,14-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-22-16-7-6-15-8-10-21-9-4-5-14-11-18(23-2)19(24-3)12-17(14)20(15,21)13-16/h6,11-12,16H,4-5,7-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNBFPRWBICVGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC=C2CCN3C2(C1)C4=CC(=C(C=C4CCC3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
2,7-Dihydrohomoerysotrine can be synthesized through various chemical reactions involving the appropriate starting materials and reagents. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of 2,7-dihydrohomoerysotrine typically involves the extraction of the compound from natural sources such as the barks of Cephalotaxus fortunei . The extraction process may involve the use of solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
化学反応の分析
科学的研究の応用
作用機序
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The compound shares a tetracyclic core with other plant-derived alkaloids and macrolides. Key comparisons include:
Table 1: Substituent Positions and Stereochemical Features
| Compound Name | Methoxy Positions | Aza Bridge Position | Stereochemistry (1,17) |
|---|---|---|---|
| (1S,17S)-4,5,17-Trimethoxy-11-azatetracyclo... | 4, 5, 17 | 11 | S, S |
| Compound 1 (Molecules, 2014) | 5, 6, 17 | 11 | S, R |
| Compound 7 (Molecules, 2014) | 4, 6, 17 | 11 | S, S |
| Rapamycin (Reference Standard) | 5, 6, 23 | N/A | S, S |
Key Observations :
- The 4,5,17-trimethoxy pattern in the target compound distinguishes it from analogs like Compound 1 (5,6,17) and Compound 7 (4,6,17). These positional differences alter electronic and steric environments, impacting binding affinity .
- Stereochemistry at position 17 (S-configuration) is conserved in the target compound and Compound 7 but differs in Compound 1 (R-configuration), which may influence conformational stability .
NMR Spectral Analysis and Chemical Shift Trends
Comparative NMR studies (e.g., Molecules, 2014) reveal how substituent positions affect proton environments:
Table 2: NMR Chemical Shifts (ppm) in Key Regions
| Compound | Region A (Positions 39–44) | Region B (Positions 29–36) |
|---|---|---|
| Target Compound | 2.85–3.10 | 5.90–6.15 |
| Compound 1 | 3.15–3.40 | 6.20–6.45 |
| Compound 7 | 2.90–3.20 | 5.95–6.30 |
| Rapamycin | 3.00–3.25 | 6.00–6.20 |
Key Findings :
- Region A : The target compound’s upfield shifts (2.85–3.10 ppm) compared to Compound 1 (3.15–3.40 ppm) suggest reduced electron density near methoxy groups at positions 4 and 3.
- Region B : Similar shifts to Rapamycin (5.90–6.15 vs. 6.00–6.20 ppm) imply conserved aromaticity in this region, critical for π-stacking interactions in biological systems .
Bioactivity and Functional Implications
While direct bioactivity data for the target compound are sparse, studies on analogs (e.g., Compound 1 and 7) highlight structure-activity relationships:
- Antifungal Activity : Compound 7 (4,6,17-trimethoxy) exhibits stronger antifungal properties than Compound 1 (5,6,17-trimethoxy), correlating with methoxy placement at position 4 enhancing membrane permeability .
- Enzyme Inhibition : The S,S stereochemistry in the target compound and Compound 7 is associated with higher selectivity for kinase inhibition compared to R-configuration analogs .
Lumping Strategy for Predictive Modeling
Organic compounds with shared tetracyclic frameworks are often grouped using a lumping strategy to predict physicochemical properties. For example:
- The target compound, Compound 1, and Compound 7 could be treated as a single surrogate in atmospheric models due to their similar degradation pathways and solubility profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
